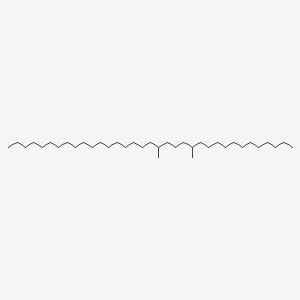
Trimethylammonium 2,4-dichlorophenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylammonium 2,4-dichlorophenoxyacetate is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It is derived from 2,4-dichlorophenoxyacetic acid, a widely used herbicide that targets broadleaf weeds. This compound is recognized for its effectiveness in controlling unwanted vegetation, making it a valuable tool in agricultural practices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethylammonium 2,4-dichlorophenoxyacetate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Dissolution: 2,4-dichlorophenoxyacetic acid is dissolved in a suitable solvent, such as ethanol or water.
Addition of Trimethylamine: Trimethylamine is slowly added to the solution while maintaining a controlled temperature.
Stirring and Heating: The mixture is stirred and heated to facilitate the reaction.
Isolation: The product is isolated by filtration or extraction and then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylammonium 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chemical structure, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce less chlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
Trimethylammonium 2,4-dichlorophenoxyacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on plant growth and development, particularly in understanding herbicidal mechanisms.
Medicine: Research explores its potential therapeutic applications, including its role in modulating biological pathways.
Industry: It is utilized in the formulation of herbicides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of trimethylammonium 2,4-dichlorophenoxyacetate involves its interaction with specific molecular targets in plants. The compound mimics the action of natural plant hormones, disrupting normal growth processes. It primarily targets the auxin receptors, leading to uncontrolled cell division and growth, ultimately causing the death of the plant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: The parent compound, widely used as a herbicide.
Methyl 2,4-dichlorophenoxyacetate: A methyl ester derivative with similar herbicidal properties.
Ethyl 2,4-dichlorophenoxyacetate: An ethyl ester derivative used in various formulations.
Uniqueness
Trimethylammonium 2,4-dichlorophenoxyacetate stands out due to its enhanced solubility and stability compared to its parent compound and other derivatives. These properties make it more effective in certain applications, particularly in formulations requiring high solubility and stability .
Eigenschaften
CAS-Nummer |
6416-73-5 |
|---|---|
Molekularformel |
C11H15Cl2NO3 |
Molekulargewicht |
280.14 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)acetic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-4(2)3/h1-3H,4H2,(H,11,12);1-3H3 |
InChI-Schlüssel |
ZRRWVAQQSHSQOM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
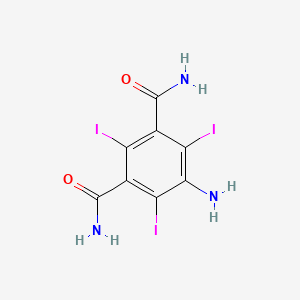
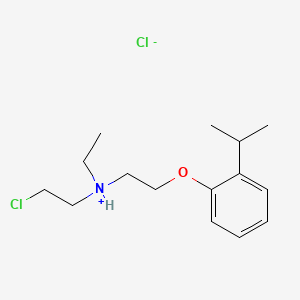
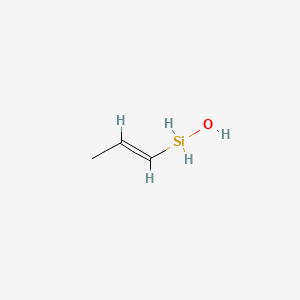
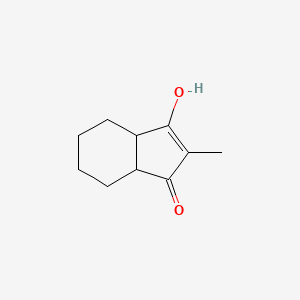
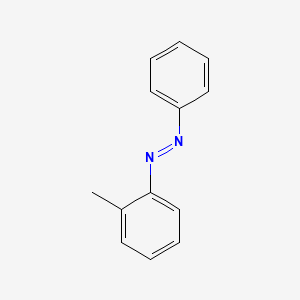
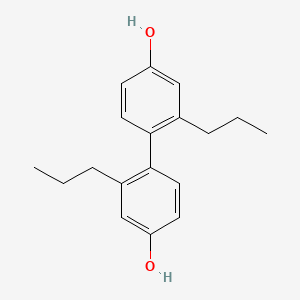
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
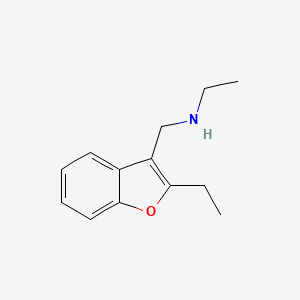

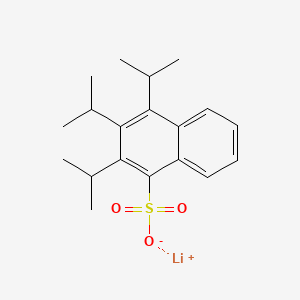
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)

